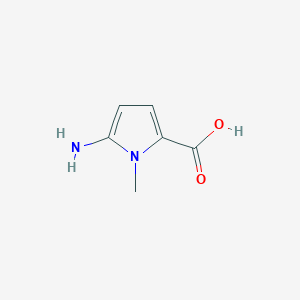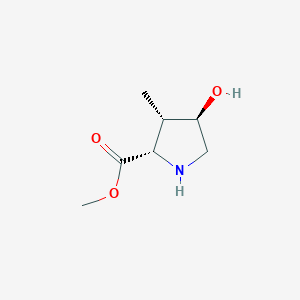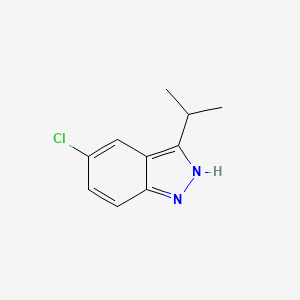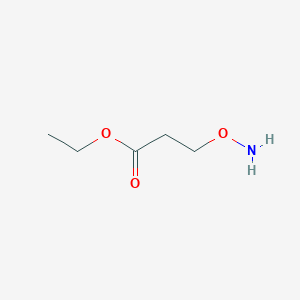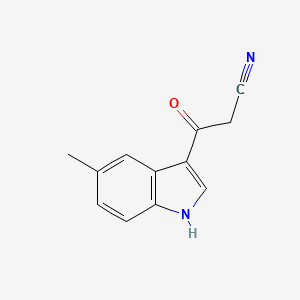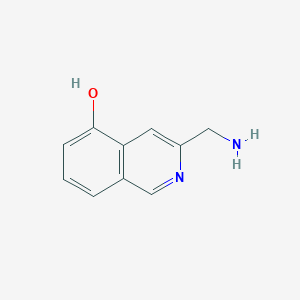
3-(Aminomethyl)isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)isoquinolin-5-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isoquinolin-5-ol can be achieved through various methods. One common approach involves the copper-catalyzed four-component coupling and cyclization reaction. This method uses 2-ethynyl benzaldehyde, paraformaldehyde, and diisopropylamine as starting materials . The reaction conditions typically involve the use of a copper catalyst and specific reaction temperatures and times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one of the conventional methods used for the production of isoquinolines .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction and photodimerization are notable reactions involving isoquinolin-3-ols . The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinonoid compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Scientific Research Applications
3-(Aminomethyl)isoquinolin-5-ol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Aminomethyl)isoquinolin-5-ol include other isoquinoline derivatives such as:
- Isoquinoline
- 3-Aminoisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific structure, which includes an aminomethyl group at the 3-position and a hydroxyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H,5,11H2 |
InChI Key |
GOUZUALMGRPBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



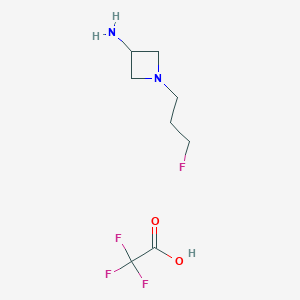
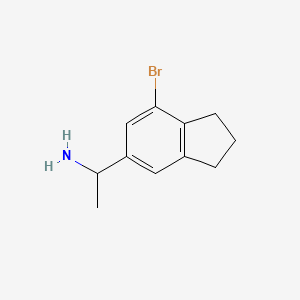

![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
